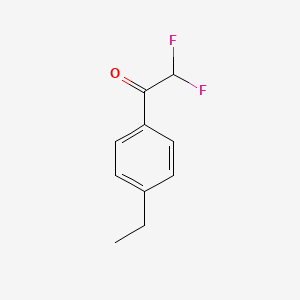

1-(4-Ethylphenyl)-2,2-difluoroethanone

Description

1-(4-Ethylphenyl)-2,2-difluoroethanone is a fluorinated aromatic ketone with the molecular formula C₁₀H₁₀F₂O and a molecular weight of 184.19 g/mol. Its structure consists of a phenyl ring substituted with an ethyl group at the para position and a difluoroethanone moiety (-COCF₂) at the adjacent position. The fluorine atoms at the α-carbon enhance the compound’s electrophilicity and metabolic stability, making it valuable in pharmaceutical and agrochemical intermediates .

Properties

IUPAC Name |

1-(4-ethylphenyl)-2,2-difluoroethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F2O/c1-2-7-3-5-8(6-4-7)9(13)10(11)12/h3-6,10H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNSXHQYRHGYREL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C(=O)C(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(4-Ethylphenyl)-2,2-difluoroethanone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 4-ethylbenzene with 2,2-difluoroacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, minimizing the risk of impurities and optimizing the overall efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

1-(4-Ethylphenyl)-2,2-difluoroethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often requiring a catalyst or specific solvent conditions.

Major Products Formed

Oxidation: Formation of 4-ethylbenzoic acid or 4-ethylbenzophenone.

Reduction: Formation of 1-(4-ethylphenyl)-2,2-difluoroethanol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

Antiviral Activity

1-(4-Ethylphenyl)-2,2-difluoroethanone has been investigated for its potential as an antiviral agent. Research indicates that α,α-difluoromethyl ketones can act as reversible inhibitors of serine and cysteine proteases. A specific study highlighted a difluoromethyl ketone that demonstrated cytoprotective activity against human coronaviruses, suggesting that similar compounds could be explored for therapeutic applications against viral infections .

Kinase Inhibition

The compound has also been implicated in the development of kinase inhibitors. Kinases are crucial in regulating various cellular processes, making them attractive targets for treating diseases such as cancer and inflammatory disorders. Compounds derived from difluorinated ketones have shown promise in inhibiting kinases involved in these pathways .

Synthetic Organic Chemistry

Synthesis of Novel Compounds

The unique structure of this compound allows it to serve as a versatile building block in organic synthesis. It can be utilized in palladium-catalyzed cross-coupling reactions to synthesize a variety of aryl and heteroaryl compounds. Such methodologies facilitate the generation of structural diversity in drug discovery .

Fluorination Strategies

Fluorinated compounds often exhibit enhanced biological activity compared to their non-fluorinated counterparts. The introduction of difluoromethyl groups into organic molecules can improve pharmacological properties. The strategic incorporation of this compound into synthetic routes can lead to the development of new fluorinated pharmaceuticals .

Materials Science Applications

Photoinduced Electron Transfer Reactions

Recent advances in photochemical methods have enabled the use of this compound in radical aryl migration processes mediated by photoinduced electron transfer. This technique allows for the formation of complex molecular architectures that are valuable in materials science and nanotechnology .

Table 1: Summary of Biological Activities

| Compound | Activity Type | Target | Reference |

|---|---|---|---|

| This compound | Antiviral | Coronavirus Main Proteases | |

| This compound | Kinase Inhibition | TBK1 and IKKε |

Table 2: Synthetic Applications

| Reaction Type | Description | Outcome |

|---|---|---|

| Cross-Coupling | Palladium-catalyzed coupling with aryl halides | Diverse aryl compounds synthesized |

| Fluorination | Introduction of difluoromethyl groups into organic molecules | Enhanced biological activity observed |

Case Studies

Case Study 1: Antiviral Efficacy

In a study focused on α,α-difluoromethyl ketones, researchers demonstrated that specific derivatives could inhibit the replication of coronaviruses by targeting their main proteases. The findings suggest that this compound may hold therapeutic potential against viral pathogens.

Case Study 2: Kinase Inhibition Development

A series of experiments involving benzonitrile derivatives revealed that compounds similar to this compound could effectively inhibit key kinases implicated in various diseases. This highlights the compound's relevance in developing treatments for conditions such as cancer and chronic inflammation.

Mechanism of Action

The mechanism by which 1-(4-Ethylphenyl)-2,2-difluoroethanone exerts its effects depends on its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s ability to form hydrogen bonds and interact with biological macromolecules. These interactions can influence the compound’s binding affinity and specificity towards enzymes, receptors, or other proteins, thereby modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Structurally analogous compounds differ in aryl substituents, fluorine substitution patterns, or additional functional groups. Below is a systematic comparison:

Structural Analogues with Varying Aryl Substituents

Key Observations :

- Electron-withdrawing groups (e.g., -Cl, -F) increase electrophilicity of the ketone, favoring nucleophilic reactions .

- Steric effects from substituents (e.g., 3,5-dimethylphenyl) reduce reaction rates in coupling reactions .

Fluorination Pattern Variations

Key Observations :

- Trifluoroethanone derivatives (e.g., -COCF₃) exhibit increased volatility and reactivity due to greater electronegativity .

- Monofluoroethanones are less stable under basic conditions compared to difluoro analogs .

Key Observations :

Key Observations :

Biological Activity

1-(4-Ethylphenyl)-2,2-difluoroethanone is a fluorinated organic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a difluoroethanone structure, which is known to influence its reactivity and biological interactions. The presence of the ethylphenyl group contributes to its lipophilicity, potentially enhancing membrane permeability.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Properties : Preliminary studies suggest that the compound may possess antimicrobial effects against various pathogens. Its mechanism likely involves disruption of microbial cell membranes or inhibition of key metabolic pathways.

- Anticancer Activity : The compound has been investigated for its potential to inhibit cancer cell proliferation. It appears to target specific enzymes involved in cell cycle regulation, leading to apoptosis in cancerous cells.

- Enzyme Inhibition : Notably, this compound has shown promise as an inhibitor of cysteine proteases, which are crucial in various biological processes including apoptosis and immune response modulation.

The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets. The difluoroethanone moiety can form hydrogen bonds with active sites on enzymes or receptors, altering their activity. For example:

- Cysteine Protease Inhibition : The compound's ability to act as a reversible inhibitor has been demonstrated in studies involving lung fibroblasts infected with coronaviruses. This suggests a potential application in antiviral therapies targeting viral proteases .

Table 1: Summary of Biological Activities

| Activity Type | Findings | References |

|---|---|---|

| Antimicrobial | Inhibits growth of certain bacteria | |

| Anticancer | Induces apoptosis in cancer cell lines | |

| Enzyme Inhibition | Reversible inhibition of cysteine proteases |

Case Study: Antiviral Activity

A study highlighted the compound's cytoprotective effects against human coronaviruses. The research indicated that this compound could inhibit the main protease (Mpro) responsible for viral replication. Docking studies confirmed that the compound binds effectively to the enzyme's active site, suggesting a mechanism for its antiviral properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.